molecular formula C11H14N2O6 B5163765 2-(HYDROXYMETHYL)-5-(3-NITROANILINO)TETRAHYDRO-3,4-FURANDIOL

2-(HYDROXYMETHYL)-5-(3-NITROANILINO)TETRAHYDRO-3,4-FURANDIOL

Cat. No.: B5163765
M. Wt: 270.24 g/mol
InChI Key: PJTVTWRIKMCPKR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(3-nitroanilino)tetrahydro-3,4-furandiol is a furan-derived polyol compound characterized by a tetrahydrofuran core substituted with a hydroxymethyl group and a 3-nitroanilino moiety.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(3-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-5-8-9(15)10(16)11(19-8)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVTWRIKMCPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The compound’s closest analogs from include:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₁H₁₄N₂O₆ (hypothetical) 3-Nitroanilino, hydroxymethyl, tetrahydrofuran-diol ~294.24 -NO₂, -NH-, -OH, ether
FM1 C₁₁H₁₅N₅O₄ 7-Methylamino-pyrazolo[4,3-d]pyrimidin-3-yl, hydroxymethyl, tetrahydrofuran 305.27 -NHCH₃, pyrazolopyrimidine, -OH, ether
FM2 C₁₁H₁₆N₅O₄ 7-Amino-6-methyl-pyrazolo[4,3-d]pyrimidin-3-yl, hydroxymethyl, tetrahydrofuran 306.28 -NH₂, -CH₃, pyrazolopyrimidine, -OH, ether

Structural Insights :

  • Target Compound: The 3-nitroanilino group introduces strong electron-withdrawing effects (-NO₂), likely enhancing stability and influencing π-π stacking interactions. The hydroxymethyl and diol groups contribute to hydrophilicity.
  • FM1/FM2: These analogs replace the nitroanilino group with pyrazolopyrimidine derivatives, which are heterocyclic bases. The methylamino (FM1) and amino-methyl (FM2) substituents suggest varied hydrogen-bonding and receptor-binding capabilities compared to the nitro group.

Physicochemical Properties

  • Solubility : The target compound’s diol and hydroxymethyl groups may confer higher aqueous solubility than FM1/FM2, which contain hydrophobic pyrazolopyrimidine moieties.
  • Stability : The nitro group in the target compound may increase oxidative stability but could pose photodegradation risks under UV light. FM1/FM2, with methylated amines, might exhibit better metabolic stability in biological systems .

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